molecular formula C11H15N3O B11486206 3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one

3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B11486206
M. Wt: 205.26 g/mol
InChI Key: YUCZYIUBCBEMQH-UHFFFAOYSA-N
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Description

3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one typically involves the condensation of an imidazole derivative with a cyclohexenone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include the formation of the imidazole ring followed by functionalization to introduce the desired substituents. These processes are optimized for high yield and purity, often involving catalytic hydrogenation and other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted imidazole derivatives .

Scientific Research Applications

3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its specific structure, which combines an imidazole ring with a cyclohexenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-[2-(1H-imidazol-5-yl)ethylamino]cyclohex-2-en-1-one

InChI

InChI=1S/C11H15N3O/c15-11-3-1-2-9(6-11)13-5-4-10-7-12-8-14-10/h6-8,13H,1-5H2,(H,12,14)

InChI Key

YUCZYIUBCBEMQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NCCC2=CN=CN2

Origin of Product

United States

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